molecular formula C11H18FNO4 B13508830 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate

ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate

Cat. No.: B13508830
M. Wt: 247.26 g/mol
InChI Key: GNJNXPKOEFOWLW-SOFGYWHQSA-N
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Description

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorinated butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The double bond in the butenoate moiety can be reduced to yield the corresponding saturated ester.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

    Reduction: Hydrogenation using a palladium catalyst or reduction with lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Yields the corresponding saturated ester.

Scientific Research Applications

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate depends on its specific application. In general, the compound can act as a substrate or intermediate in various chemical reactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions. The fluorine atom can participate in nucleophilic substitution reactions, and the ester moiety can undergo hydrolysis or transesterification .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-4-amino-2-fluorobut-2-enoate: Lacks the Boc protecting group.

    Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-but-2-enoate: Lacks the fluorine atom.

    Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine.

Uniqueness

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications .

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

ethyl (E)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate

InChI

InChI=1S/C11H18FNO4/c1-5-16-9(14)8(12)6-7-13-10(15)17-11(2,3)4/h6H,5,7H2,1-4H3,(H,13,15)/b8-6+

InChI Key

GNJNXPKOEFOWLW-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C(=C\CNC(=O)OC(C)(C)C)/F

Canonical SMILES

CCOC(=O)C(=CCNC(=O)OC(C)(C)C)F

Origin of Product

United States

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